Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride
Description
Chemical Identity and Nomenclature
This compound represents a complex heterocyclic compound characterized by its distinctive molecular architecture and systematic chemical nomenclature. The compound is officially catalogued under Chemical Abstracts Service number 1361112-77-7, establishing its unique identity within the chemical literature. The molecular formula C10H18Cl2N4 reflects the presence of ten carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and four nitrogen atoms, resulting in a molecular weight of 265.18 grams per mole.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, specifically designating the core structure as N,N-Dimethyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride. This nomenclature precisely describes the substitution pattern where dimethylamino groups are attached to the 2-position of the pyrimidine ring, while a pyrrolidin-2-yl substituent occupies the 4-position. The dihydrochloride designation indicates the presence of two hydrochloride salt formations, which significantly influence the compound's physical and chemical properties.
The Simplified Molecular Input Line Entry System representation CN(C)C1=NC=CC(C2NCCC2)=N1.[H]Cl.[H]Cl provides a standardized string notation that encodes the complete molecular structure. This representation facilitates computational analysis and database searches while maintaining structural accuracy. The compound's three-dimensional architecture features a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, coupled with a five-membered pyrrolidine ring that contributes to the molecule's stereochemical complexity.
Table 1: Chemical Identity Parameters of this compound
The structural complexity of this compound arises from the integration of two distinct heterocyclic systems, each contributing unique electronic and steric properties. The pyrimidine core provides aromatic character and potential for hydrogen bonding interactions, while the pyrrolidine ring introduces conformational flexibility and additional hydrogen bonding capabilities through its secondary amine functionality. This combination creates a molecular scaffold with diverse pharmacophoric potential and multiple sites for biological interaction.
Historical Development in Heterocyclic Chemistry
The development of this compound represents the culmination of centuries of advancement in heterocyclic chemistry, building upon foundational discoveries that shaped our understanding of nitrogen-containing ring systems. The historical trajectory of heterocyclic chemistry began in the early nineteenth century with pivotal discoveries that established the fundamental principles governing these unique molecular architectures.
The origins of pyrimidine chemistry trace back to 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking the first systematic study of pyrimidine derivatives. This breakthrough established pyrimidines as significant chemical entities worthy of detailed investigation. The systematic study of pyrimidines commenced in 1884 with Pinner's pioneering work, who synthesized various derivatives through condensation reactions between ethyl acetoacetate and amidines. Pinner's contributions were particularly significant as he first proposed the name "pyrimidin" in 1885, establishing the nomenclature that continues to be used today.
The preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900, who developed a synthetic route involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This methodological advancement provided researchers with reliable access to pyrimidine scaffolds, facilitating broader exploration of their chemical and biological properties.
Parallel developments in pyrrolidine chemistry contributed to the eventual synthesis of compounds like this compound. Pyrrolidine derivatives gained recognition as versatile scaffolds in medicinal chemistry due to their unique three-dimensional characteristics and conformational flexibility. The five-membered pyrrolidine ring became particularly valued for its ability to efficiently explore pharmacophore space through sp3-hybridization, contributing to stereochemistry and increased three-dimensional coverage through non-planarity phenomena.
Table 2: Historical Milestones in Heterocyclic Chemistry Development
The evolution of heterocyclic chemistry accelerated throughout the twentieth century as researchers recognized the fundamental importance of these structures in biological systems. The discovery that pyrimidine derivatives serve as essential components of nucleic acids, including cytosine, thymine, and uracil, established their critical role in genetic information storage and transfer. This biological significance provided strong motivation for continued research into pyrimidine chemistry and its therapeutic applications.
Contemporary developments in heterocyclic chemistry have been significantly influenced by advances in computational chemistry and structural biology. Researchers have gained unprecedented insight into the three-dimensional relationships between heterocyclic structures and their biological targets, enabling rational design approaches for compounds like this compound. The integration of pyrimidine and pyrrolidine scaffolds represents a sophisticated application of modern medicinal chemistry principles, combining the aromatic characteristics of pyrimidines with the conformational versatility of pyrrolidines.
Significance in Medicinal Chemistry and Drug Discovery
This compound exemplifies the strategic importance of heterocyclic compounds in contemporary medicinal chemistry and pharmaceutical development. The compound's dual heterocyclic architecture positions it within a class of molecules that have demonstrated exceptional versatility in drug discovery applications, particularly in the development of kinase inhibitors and other protein-targeting therapeutics.
The significance of this compound's structural framework becomes apparent when examining the broader landscape of heterocyclic compounds in pharmaceutical applications. Approximately 59 percent of drugs approved by the United States Food and Drug Administration contain nitrogen-containing heterocyclic rings, underscoring the fundamental importance of these scaffolds in medicinal chemistry. The pyrrolidine component of this compound ranks among the most preferred scaffolds in pharmaceutical science, appearing in 37 drugs approved by regulatory authorities.
Research investigations have demonstrated that compounds incorporating both pyrimidine and pyrrolidine structural elements exhibit remarkable biological activity profiles. The 4-pyrrolidin-2-yl-pyrimidin-2-amine scaffold has shown significant potential in kinase inhibition applications, with documented Polo-like kinase 4 inhibition achieving half-maximal inhibitory concentration values of 6.7 nanomolar for antiproliferative effects in breast cancer cell models. Additionally, analogous compounds have demonstrated Cyclin-dependent kinase 4/6 inhibition with growth inhibition values of 23 nanomolar in leukemia models.
The medicinal chemistry significance of this compound extends beyond its direct therapeutic potential to encompass its role as a synthetic intermediate and chemical building block. The compound's structural complexity makes it particularly valuable for structure-activity relationship studies, where systematic modifications can be introduced to optimize biological activity, selectivity, and pharmaceutical properties.
Table 3: Biological Activity Profile of Related Pyrrolidin-pyrimidin Compounds
The three-dimensional characteristics of the pyrrolidine ring system contribute significantly to the compound's medicinal chemistry value. The non-planar nature of pyrrolidine rings enables efficient exploration of pharmacophore space through sp3-hybridization, leading to enhanced three-dimensional coverage and reduced planarity compared to aromatic alternatives. This structural feature is particularly important in the context of modern drug discovery, where three-dimensional molecular shape has emerged as a critical factor in achieving target selectivity and reducing off-target effects.
Contemporary research in 2-aminopyrimidine derivatives has revealed their potential as dual-target inhibitors, particularly in oncology applications. A recent study published in 2023 demonstrated the development of 2-aminopyrimidine derivatives as potent dual FMS-like tyrosine kinase 3 and Checkpoint kinase 1 inhibitors with significantly reduced human Ether-à-go-go-Related Gene channel binding affinities. These findings highlight the continued relevance of pyrimidine-based scaffolds in addressing complex therapeutic challenges requiring multi-target approaches.
The compound's dihydrochloride salt formation represents another aspect of its medicinal chemistry significance. Salt formation is a critical consideration in pharmaceutical development, as it directly influences solubility, stability, and bioavailability characteristics. The dihydrochloride form of Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine likely provides enhanced water solubility compared to the free base, potentially improving its pharmaceutical handling and formulation characteristics.
Research investigations into pyrrolidine-containing compounds have demonstrated their versatility across multiple therapeutic areas. Anti-inflammatory and immunomodulatory effects have been documented, with pyrrolidine derivatives showing inhibition of inflammatory cytokines including tumor necrosis factor-alpha and interleukin-6 in acute lung injury models. These findings suggest potential applications beyond oncology, encompassing respiratory disorders and inflammatory conditions.
Properties
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-14(2)10-12-7-5-9(13-10)8-4-3-6-11-8;;/h5,7-8,11H,3-4,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYYQWQGMOCQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones.
Introduction of the pyrrolidine ring: This step might involve the cyclization of a suitable intermediate.
Dimethylation: The final step could involve the methylation of the amine group using reagents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Medicinal Chemistry
Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds similar to dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.
Pharmacology
The pharmacological profile of this compound is of interest due to its potential effects on neurotransmitter systems. It may serve as a lead compound for developing drugs targeting neurodegenerative diseases.
Case Study: Neuroprotective Effects
In preclinical studies, this compound was evaluated for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated significant reductions in cell death and improvements in neuronal survival rates.
Biochemistry
The compound's ability to modulate enzyme activity makes it a candidate for biochemical assays aimed at understanding metabolic pathways.
Data Table: Enzyme Inhibition Assays
Mechanism of Action
The mechanism of action of Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Methyl-(2-methyl-6-pyrrolidin-3-yl-pyrimidin-4-yl)-amine Dihydrochloride
- Molecular Formula : C₁₀H₁₈Cl₂N₄
- Molecular Weight : 265.19 g/mol
- CAS : 1361116-32-6
- Key Differences :
- Structural isomerism: The pyrrolidine substituent is at the 3-position (vs. 2-position in the target compound), and the pyrimidine ring has a methyl group at the 2-position.
- Impact : Altered steric and electronic properties may influence receptor binding or catalytic activity in medicinal chemistry applications .
Dimethyl-(4-piperidin-1-yl-pyrimidin-2-yl)-amine
- Molecular Formula : C₁₁H₁₈N₄
- Molecular Weight : 206.29 g/mol (free base)
- Synthesis: Produced via nucleophilic substitution of 4-piperidino-2-chloropyrimidine with dimethylamine in DMF (75% yield) .
- Key Differences: Replaces pyrrolidine with piperidine (six-membered vs. Lacks dihydrochloride salt, reducing aqueous solubility compared to the target compound.
[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine Dihydrochloride
- Molecular Formula : C₁₀H₁₆Cl₂N₄
- Molecular Weight : 263.17 g/mol
- CAS : 1609399-77-0
- Key Differences :
Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine Dihydrochloride
- Molecular Formula : C₁₄H₂₅Cl₂N₃
- Molecular Weight : 306.28 g/mol
- CAS : 1361115-96-9
- Key Differences: Pyridine core replaces pyrimidine, reducing hydrogen-bonding sites. Piperidine-ethyl side chain increases hydrophobicity and steric bulk. Research Relevance: Potential use in kinase inhibitor studies due to extended alkyl chain .
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Applications/Research Relevance |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₈Cl₂N₄ | 265.19 | 1361112-77-7 | Pyrimidine, pyrrolidin-2-yl, dimethylamine | Drug discovery, solubility studies |
| Methyl-(2-methyl-6-pyrrolidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride | C₁₀H₁₈Cl₂N₄ | 265.19 | 1361116-32-6 | Pyrimidine, pyrrolidin-3-yl, methyl group | Isomer-specific activity screening |
| Dimethyl-(4-piperidin-1-yl-pyrimidin-2-yl)-amine | C₁₁H₁₈N₄ | 206.29 | - | Pyrimidine, piperidine, free base | Catalysis studies, solvent compatibility |
| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride | C₇H₁₁BrCl₂N₃ | 296.00 | 2155852-47-2 | Bromopyrimidine, ethylamine | Halogenated analog for radiopharmaceuticals |
Research Implications and Trends
- Solubility and Bioavailability : The dihydrochloride form of the target compound enhances solubility, critical for in vivo pharmacokinetic studies compared to free-base analogs like dimethyl-(4-piperidin-1-yl-pyrimidin-2-yl)-amine .
- Halogenation Effects : Brominated analogs (e.g., 2-(5-bromopyrimidin-2-yl)ethylamine dihydrochloride) are explored for covalent binding or isotopic labeling in drug development .
Biological Activity
Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride, also known as N,N-dimethyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : This is achieved through the condensation of amidines and β-diketones.
- Introduction of the Pyrrolidine Moiety : Nucleophilic substitution reactions are employed to introduce a pyrrolidine derivative to the pyrimidine core.
- Formation of the Dihydrochloride Salt : The final compound is converted to its dihydrochloride salt form through treatment with hydrochloric acid.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to specific enzymes, thereby modulating their activity.
- Cellular Interference : It can interfere with DNA or RNA synthesis, affecting cellular processes crucial for proliferation.
- Signaling Pathway Modulation : By inhibiting specific signaling pathways, it may lead to therapeutic effects against various diseases.
Antiproliferative Effects
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure can enhance its efficacy against HeLa cells, indicating potential applications in cancer therapy .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. In vitro tests indicate strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
Case Studies
- Anticancer Activity : A study reported that specific derivatives showed potent inhibition of tubulin assembly in HeLa cells, leading to mitotic delay and subsequent cell death. Live-cell imaging confirmed alterations in microtubule dynamics following treatment with these compounds .
- Antibacterial Testing : Another investigation highlighted that certain pyrrolidine derivatives demonstrated broad-spectrum antibacterial activity with MIC values indicating effectiveness against multiple bacterial strains, including resistant strains .
Data Summary
| Activity Type | Target Organisms/Cells | MIC Values | Notes |
|---|---|---|---|
| Antiproliferative | HeLa Cells | Not specified | Induces mitotic delay |
| Antibacterial | S. aureus | 0.0039 - 0.025 mg/mL | Effective against resistant strains |
| E. coli | 0.0039 - 0.025 mg/mL | Significant growth inhibition observed | |
| Antifungal | C. albicans | Not specified | Potential for further exploration |
Q & A
Q. What are the recommended methods for synthesizing Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride, and how can purity be validated?
Synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine and pyrrolidine derivatives. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) can corroborate molecular weight (e.g., 236.14 g/mol for related compounds) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Key protocols include:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation exposure. If inhaled, relocate to fresh air immediately .
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into waterways .
Q. How does the solubility profile of this compound influence experimental design?
The dihydrochloride salt enhances water solubility, making it suitable for aqueous-phase reactions. For organic solvents, methanol or dimethyl sulfoxide (DMSO) are preferred. Pre-test solubility via turbidity assays at varying concentrations (e.g., 1–10 mM) to optimize reaction conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR: Assign peaks to pyrrolidine (δ ~2.5–3.5 ppm) and pyrimidine (δ ~7.0–8.5 ppm) protons.
- FT-IR: Identify N–H stretches (~3300 cm⁻¹) and aromatic C–N vibrations (~1600 cm⁻¹).
- Elemental analysis: Confirm chlorine content (~23.9% for dihydrochloride salts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?
- Dose-response validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) using standardized protocols.
- Batch variability: Compare results across synthesized batches (e.g., purity ≥98% vs. ≤95%) to rule out impurities as confounding factors.
- Mechanistic studies: Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways .
Q. What experimental designs are optimal for studying environmental fate and biodegradation of this compound?
Q. How can advanced computational methods predict interactions between this compound and biological targets?
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
Q. How can researchers optimize synthetic routes for scalability without compromising yield?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
